alpha-Aminomethyl-N-ethyl-p-fluorobenzyl alcohol hydrochloride
CAS No.: 62064-74-8
Cat. No.: VC18424992
Molecular Formula: C10H15ClFNO
Molecular Weight: 219.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62064-74-8 |
|---|---|
| Molecular Formula | C10H15ClFNO |
| Molecular Weight | 219.68 g/mol |
| IUPAC Name | ethyl-[2-(4-fluorophenyl)-2-hydroxyethyl]azanium;chloride |
| Standard InChI | InChI=1S/C10H14FNO.ClH/c1-2-12-7-10(13)8-3-5-9(11)6-4-8;/h3-6,10,12-13H,2,7H2,1H3;1H |
| Standard InChI Key | UHJPOWOWDIKALR-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH2+]CC(C1=CC=C(C=C1)F)O.[Cl-] |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, ethyl-[2-(4-fluorophenyl)-2-hydroxyethyl]azanium;chloride, reflects its key structural components :
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A 4-fluorophenyl group attached to a central carbon.
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A 2-hydroxyethyl chain bearing an ethylazanium group (ethylamine protonated to form a quaternary ammonium).
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A chloride counterion to balance the positive charge on the azanium group.
The canonical SMILES notation, CC[NH2+]CC(C1=CC=C(C=C1)F)O.[Cl-], further clarifies the connectivity and stereoelectronic features . The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability, traits often leveraged in drug design.
Stereochemical Considerations
Physicochemical Properties
Key computed and experimental properties are summarized below:
The Topological Polar Surface Area (TPSA) of 36.8 Ų indicates moderate polarity, likely influencing solubility and membrane permeability . The rotatable bond count of 4 suggests conformational flexibility, which may impact binding interactions in biological systems .
Applications and Research Utility
Organic Synthesis
This compound serves as a versatile building block for:
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Pharmaceutical intermediates: The fluorinated aromatic ring and amine group are common motifs in antipsychotics and antivirals.
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Chiral ligands: Potential use in asymmetric catalysis due to its amine and alcohol functionalities .
Analytical Chemistry
Predicted collision cross-section (CCS) values position it as a candidate for ion mobility spectrometry (IMS) studies, aiding in structural characterization and metabolomic profiling.
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